GM1-Lysoganglioside
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Overview
Description
. It plays a crucial role in cell-to-cell communication and signal transduction. This compound is composed of a ceramide backbone and a carbohydrate chain that includes one or more sialic acid residues.
Mechanism of Action
Target of Action
GM1-Lysoganglioside primarily interacts with neuronal membrane proteins. Specifically, it binds to membrane receptors and modulates their functions. The hydrophilic portion of this compound, known as “OligoGM1,” plays a crucial role in these interactions. Meanwhile, the ceramide moiety ensures proper positioning of this compound within the cell membrane, facilitating its interactions with proteins involved in neuronal processes .
Mode of Action
Upon binding to membrane proteins, this compound influences various cellular processes. It enhances neuronal differentiation and trophism, supporting the growth and maintenance of nerve cells. Additionally, preclinical studies suggest that this compound may modify the progression of Parkinson’s disease .
Action Environment
Environmental factors, such as pH, temperature, and lipid composition, influence this compound’s stability and efficacy. Proper storage conditions are essential to maintain its therapeutic potential.
Biochemical Analysis
Biochemical Properties
GM1-Lysoganglioside is known to modulate cell growth and signal transduction. It interacts with various enzymes, proteins, and other biomolecules. For instance, it accumulates in the nervous system of patients with GM1 gangliosidosis, a lysosomal storage disorder caused by mutations in the GLB1 gene encoding the enzyme β-galactosidase . This compound also interacts with cholera toxin and E. coli heat-labile enterotoxin, acting as a binding site for these toxins .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to provide neuroprotection in models of neurodegenerative diseases such as Parkinson’s and Huntington’s diseases . It also plays a role in the anti-inflammatory response of microglia, the resident immune cells of the central nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell surface receptors and other biomolecules. It consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . This compound acts as a receptor for cholera toxin, facilitating the entry of the toxin’s A1 subunit into intestinal epithelial cells . Additionally, it modulates the activity of various signaling pathways, including the MAPK pathway, which is crucial for neuronal differentiation and protection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that this compound can have long-term neuroprotective effects, although its stability and degradation need to be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and support neuronal function. At higher doses, there may be toxic or adverse effects . Studies in zebrafish models have demonstrated the accumulation of this compound in lysosomes, highlighting the importance of dosage in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the degradation of gangliosides, which occurs both on the cell surface and in endosomes and lysosomes . The enzyme β-galactosidase plays a crucial role in the metabolism of this compound, and mutations in the GLB1 gene can lead to its accumulation in neuronal tissue .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily found in the plasma membrane of cells in the central nervous system, where it plays a key role in cell signaling and neuroprotection . This compound can be endocytosed for further degradation in lysosomes . Additionally, it interacts with transporters and binding proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma membrane, where it is embedded through its lipid chains . It is also found in endosomes and lysosomes, where it undergoes degradation . The localization of this compound is crucial for its function, as it interacts with various membrane proteins and receptors to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM1-Lysoganglioside typically involves multiple steps, starting with the construction of the ceramide backbone followed by the sequential addition of sugar residues. Key reaction conditions include the use of protecting groups to prevent unwanted side reactions and the employment of specific enzymes to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis or extraction from natural sources, such as neural tissues. The process requires stringent purification steps to achieve the high purity necessary for research and medical applications.
Chemical Reactions Analysis
Types of Reactions: GM1-Lysoganglioside can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Reduction: Commonly achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with appropriate reagents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted analogs.
Scientific Research Applications
GM1-Lysoganglioside has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic studies and as a building block for the synthesis of more complex glycosphingolipids.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Studied for its potential therapeutic applications in neurodegenerative diseases and lysosomal storage disorders.
Industry: Utilized in the development of diagnostic tools and biomarkers.
Comparison with Similar Compounds
GM1-Lysoganglioside is one of several gangliosides, which are structurally similar glycosphingolipids. Other similar compounds include GM2, GM3, and GD1a gangliosides. While these compounds share a common structural framework, this compound is unique in its specific arrangement of sugar residues and its predominant localization in the nervous system.
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Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZTHWHSZKVRN-UVMZBQDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100N4O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does GM1-lysoganglioside exert its neuroprotective effects in the context of a thrombotic brain injury?
A1: The research paper demonstrates that LIGA4 and LIGA20, derivatives of this compound, exhibit neuroprotective effects in a rat model of thrombotic brain injury. Specifically, these compounds reduce neuronal damage in the penumbra region, the area surrounding the primary injury site, where progressive neuronal death occurs [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.